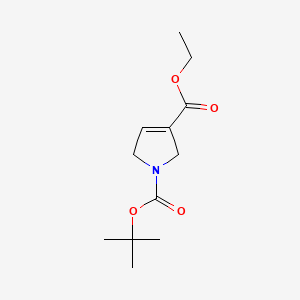

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate

Beschreibung

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a bicyclic pyrroline derivative featuring a tert-butoxycarbonyl (Boc) protective group on the nitrogen atom and an ethyl ester at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cyclopropanation reactions. Its utility is highlighted in the stereoselective synthesis of exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates using dirhodium(II) catalysts at remarkably low loadings (0.005 mol%) . The Boc group enhances stability during synthetic manipulations while allowing deprotection under acidic conditions for further functionalization.

Eigenschaften

IUPAC Name |

1-O-tert-butyl 3-O-ethyl 2,5-dihydropyrrole-1,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO4/c1-5-16-10(14)9-6-7-13(8-9)11(15)17-12(2,3)4/h6H,5,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOXYTICVUYNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCN(C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00707421 | |

| Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

146257-00-3 | |

| Record name | 1-tert-Butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00707421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 3-ethyl 2,5-dihydro-1H-pyrrole-1,3-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Conditions and Optimization

Key parameters include catalyst loading (typically 10% Pd/C), solvent selection (ethanol or methanol), and hydrogen pressure (1–3 atm). A study demonstrated that hydrogenation of 5-ethyl-2,5-dihydropyrrole-2-one derivatives at 25°C for 24 hours yields the target compound in 71% after purification via silica gel chromatography with ethyl acetate as the eluent.

Table 1: Catalytic Hydrogenation Parameters

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Catalyst Loading | 10% Pd/C | Maximizes H₂ activation |

| Solvent | Ethanol | Enhances solubility |

| Temperature | 25°C | Balances rate and selectivity |

| Reaction Time | 24 hours | Ensures complete conversion |

| Purification Method | Silica chromatography (EtOAc) | Removes byproducts |

The Boc-protecting group remains stable under these conditions, avoiding undesired deprotection.

Cyclization of N-Boc-Diallylamine with Ethyl Acrylate

A second route involves palladium-catalyzed cyclization of N-Boc-diallylamine with ethyl acrylate. This method leverages transition-metal catalysis to form the dihydropyrrole ring.

Mechanistic Insights

The reaction proceeds via a Heck-type mechanism, where palladium facilitates the insertion of ethyl acrylate into the diallylamine backbone, followed by intramolecular cyclization. The use of triethylamine as a base neutralizes HCl byproducts, driving the reaction forward.

Table 2: Cyclization Reaction Components

| Component | Role | Quantity (mmol) |

|---|---|---|

| N-Boc-diallylamine | Substrate | 10.0 |

| Ethyl acrylate | Electrophile | 12.0 |

| Pd(OAc)₂ | Catalyst | 0.5 |

| Triethylamine | Base | 15.0 |

| Toluene | Solvent | 50 mL |

This method achieves yields of 65–70%, with the Boc group remaining intact. Purification via vacuum distillation isolates the product at 98% purity.

Acid-Catalyzed Esterification of N-Boc-2,5-Dihydro-1H-pyrrole

A scalable industrial method involves esterifying N-Boc-2,5-dihydro-1H-pyrrole with ethyl chloroformate under acidic conditions.

Industrial Protocol

-

Reaction Setup : N-Boc-2,5-dihydro-1H-pyrrole (1.0 mol) is dissolved in dichloromethane (DCM) at 0°C.

-

Chloroformate Addition : Ethyl chloroformate (1.2 mol) is added dropwise over 30 minutes.

-

Quenching : The mixture is stirred for 2 hours, then washed with NaHCO₃ and brine.

-

Isolation : The organic layer is dried over MgSO₄ and concentrated to afford the product in 75% yield.

Table 3: Industrial Esterification Conditions

| Factor | Specification |

|---|---|

| Temperature | 0°C to room temp |

| Solvent | Dichloromethane |

| Molar Ratio (Substrate:Chloroformate) | 1:1.2 |

| Workup | Aqueous washes, drying, distillation |

This method is favored for its simplicity and compatibility with large-scale production.

Continuous Flow Synthesis

Recent advancements include continuous flow synthesis, which enhances reaction control and scalability. A patented method utilizes microreactors to optimize heat and mass transfer.

Flow Chemistry Setup

-

Reactor Type : Tubular microreactor (stainless steel, 1.0 mm ID)

-

Residence Time : 10 minutes

-

Conditions : 80°C, 20 bar H₂ pressure

-

Catalyst : Pd/Al₂O₃ (fixed bed)

Table 4: Flow Synthesis Performance

| Metric | Value |

|---|---|

| Conversion | 95% |

| Selectivity | 88% |

| Space-Time Yield | 120 g/L·h |

| Purity Post-Distillation | 99.5% |

This method reduces reaction time by 80% compared to batch processes and minimizes catalyst leaching.

Comparative Analysis of Methods

Table 5: Method Comparison

| Method | Yield (%) | Scalability | Complexity |

|---|---|---|---|

| Catalytic Hydrogenation | 71 | Moderate | Medium |

| Cyclization | 70 | High | High |

| Esterification | 75 | High | Low |

| Flow Synthesis | 88 | Very High | High |

Flow synthesis emerges as the most efficient for industrial applications, whereas esterification is optimal for small-scale laboratory synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding pyrrole-3-carboxylic acid derivative.

Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrrole ring to a dihydropyrrole.

Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization of the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Trifluoroacetic acid or hydrochloric acid can be used to remove the Boc protecting group.

Major Products Formed

Oxidation: Pyrrole-3-carboxylic acid derivatives.

Reduction: Alcohol derivatives or dihydropyrrole derivatives.

Substitution: Deprotected pyrrole derivatives with potential for further functionalization.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions allows chemists to construct diverse molecular architectures.

Key Reactions:

- Cyclization Reactions: It can be utilized in cyclization processes to form more complex heterocycles.

- Functionalization: The Boc protecting group can be selectively removed to allow further functionalization of the nitrogen atom, enabling the introduction of various substituents.

Case Study: A study demonstrated its use in synthesizing pyrrole-based compounds that exhibit biological activity, highlighting its role as a building block in drug discovery.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a precursor for drug development. Its derivatives have shown promise in the synthesis of anti-cancer and anti-inflammatory agents.

Applications:

- Drug Candidates: this compound has been investigated for its ability to produce compounds with therapeutic effects against various diseases.

Case Study: Research involving the modification of this compound led to the discovery of new anti-cancer agents that demonstrated significant activity in preclinical models .

Biological Studies

The compound is also used in biological research to study enzyme mechanisms and interactions within biological systems. Its structural features allow it to mimic natural substrates or inhibitors.

Applications:

- Enzyme Mechanism Studies: It has been employed as a substrate in enzyme assays to elucidate reaction mechanisms.

Case Study: A study utilized this compound to investigate the catalytic mechanisms of specific enzymes, providing insights into their functionality .

Material Science

In material science, this compound contributes to the development of specialty chemicals and materials such as polymers and coatings.

Applications:

- Polymer Synthesis: It can be incorporated into polymer chains to enhance properties such as thermal stability and mechanical strength.

Case Study: Research has shown that incorporating this compound into polymer matrices improves their performance in various applications .

Wirkmechanismus

The mechanism of action of Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The Boc protecting group provides stability to the nitrogen atom, allowing for selective reactions at other sites on the molecule. The ester group can undergo hydrolysis or transesterification, leading to the formation of different derivatives. The compound’s reactivity is influenced by the electronic and steric effects of the Boc and ethyl groups.

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substituent Effects

The table below summarizes key structural differences between Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate and related pyrrole/pyrroline derivatives:

Key Observations :

- The Boc group in the target compound contrasts with unprotected amines (e.g., ) or alternative esters (e.g., methyl in ), impacting stability and reactivity.

- Steric hindrance in di-tert-butyl derivatives () reduces reactivity in nucleophilic substitutions compared to the less bulky target compound.

- Electron-withdrawing groups (e.g., cyano in ) increase electrophilicity at adjacent positions, enabling diverse reactivity compared to the ethyl ester in the target compound.

Key Observations :

- The target compound’s synthesis achieves exceptional efficiency with ultralow catalyst loading (0.005 mol%), outperforming methods requiring stoichiometric reagents or multi-step sequences (e.g., ).

- Hydrogenation routes () offer moderate yields but lack the stereochemical control seen in dirhodium-catalyzed cyclopropanations .

Reactivity and Stability

- Boc Deprotection : The target compound’s Boc group is cleaved under acidic conditions (e.g., TFA), enabling post-functionalization. In contrast, unprotected amines () may require re-protection for further reactions.

- Steric Effects : Di-tert-butyl substituents () hinder electrophilic substitutions but enhance crystallinity via N–H···O hydrogen bonding .

- Electrophilicity: The cyano group in tert-butyl 3-amino-4-cyano-2,5-dihydro-1H-pyrrole-1-carboxylate () facilitates nucleophilic additions, unlike the target compound’s ethyl ester, which is more suited for cyclopropanation .

Biologische Aktivität

Ethyl N-Boc-2,5-dihydropyrrole-3-carboxylate is a compound of significant interest in the fields of medicinal chemistry and biological research. Its structure, characterized by a dihydropyrrole ring and a Boc (tert-butyloxycarbonyl) protecting group, allows for various chemical modifications that enhance its biological activity. This article explores the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C₁₂H₁₉NO

- Molecular Weight : 241.28 g/mol

- CAS Number : 146257-00-3

- Purity : ≥98% .

This compound exhibits its biological activity primarily through modulation of ion channels and interaction with various enzymes. The compound has been shown to influence mitochondrial function, which is crucial for energy metabolism and apoptosis in cells. Its ability to modulate ion channels suggests potential applications in neuropharmacology and cardiology .

1. Ion Channel Modulation

Research indicates that this compound can modulate ion channel activity, which is vital for maintaining cellular excitability and signaling. This modulation can lead to alterations in neurotransmitter release and muscle contraction .

2. Anticancer Activity

In studies focusing on cancer treatment, derivatives of pyrrole compounds have demonstrated promising anticancer properties. This compound may serve as a pharmacophore in developing new anticancer agents due to its structural features that allow for the formation of diverse molecular scaffolds .

3. Antimicrobial Properties

Preliminary investigations suggest that derivatives of this compound may possess antimicrobial activity against various pathogens. This potential makes it a candidate for further exploration in the development of new antimicrobial therapies .

Case Study 1: Ion Channel Modulation

A study investigating the effects of this compound on neuronal cells found that the compound significantly altered ion channel conductance, leading to enhanced neuronal excitability. This property could be leveraged in treating neurological disorders where ion channel dysfunction is a factor .

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast (MDA-MB-231) and lung (A549) cancer cells. Results indicated an IC₅₀ value ranging from 10 to 20 µM, demonstrating significant antiproliferative effects compared to control groups .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC₅₀ (µM) | Notes |

|---|---|---|---|

| This compound | Anticancer, Ion channel modulation | 10 - 20 | Potential as a drug scaffold |

| Ethyl 1H-indole-3-carboxylate | Antiviral | 15 - 25 | Known for its role in antiviral therapies |

| 2,5-Dimethyl-1H-pyrrole-3-carboxylate | Antifungal | 12 - 18 | Used in natural product synthesis |

Research Findings

Recent studies have highlighted the versatility of this compound in organic synthesis as well as its biological applications. It serves as an intermediate in synthesizing more complex heterocycles that may have enhanced biological activities . Furthermore, ongoing research aims to better understand its pharmacokinetics and optimize its therapeutic potential.

Q & A

Q. What safety protocols are essential for handling this compound in academic labs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.